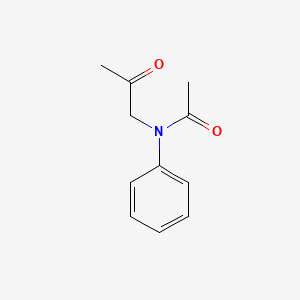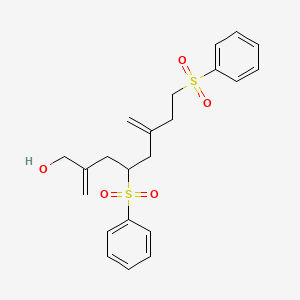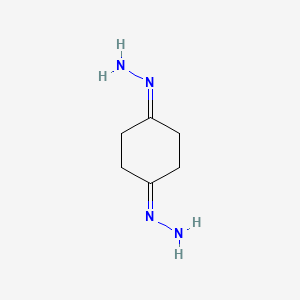
4-Phenylhex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhex-5-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hex-5-en-2-one in the presence of a palladium catalyst. This method typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and automated systems helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylhex-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated ketones.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.
Major Products: The major products formed from these reactions include carboxylic acids, saturated ketones, imines, and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenylhex-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
4-Phenylhex-5-en-2-one can be compared with other similar compounds such as 4-phenylhex-4-en-2-one and 4-phenylhex-3-en-2-one. These compounds share a similar phenyl group attached to a hexenone backbone but differ in the position of the double bond. The unique positioning of the double bond in this compound contributes to its distinct chemical properties and reactivity .
Comparación Con Compuestos Similares
- 4-Phenylhex-4-en-2-one
- 4-Phenylhex-3-en-2-one
- 4-Phenylhex-2-en-2-one
Propiedades
Número CAS |
50552-30-2 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
4-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3 |
Clave InChI |
FVXSOKFSQCKZDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)


![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)


